molecular formula C16H21NOS B2713869 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1797368-88-7

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2713869
CAS No.: 1797368-88-7
M. Wt: 275.41
InChI Key: GZBXWUITUAPOGT-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a heterocyclic compound that contains a thiazepane ring fused with a phenyl group and a pentenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable thioamide in the presence of a base, followed by cyclization to form the thiazepane ring. The pentenone side chain can be introduced through a subsequent reaction with an appropriate alkene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the pentenone side chain to a saturated ketone or alcohol.

    Substitution: The phenyl group and the thiazepane ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, are often employed.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

    Reduction: Products can include alcohols, alkanes, and saturated ketones.

    Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazepane derivatives: These compounds share the thiazepane ring structure and exhibit similar biological activities.

    Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring, such as phenylpiperazines and phenylmorpholines.

    Pentenone derivatives: Compounds containing a pentenone side chain, which can exhibit similar reactivity and biological properties.

Uniqueness

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is unique due to its specific combination of a thiazepane ring, a phenyl group, and a pentenone side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-2-3-9-16(18)17-11-10-15(19-13-12-17)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBXWUITUAPOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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